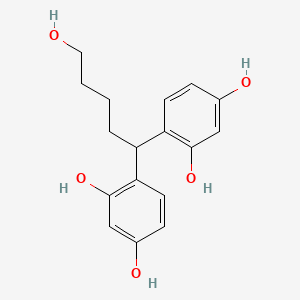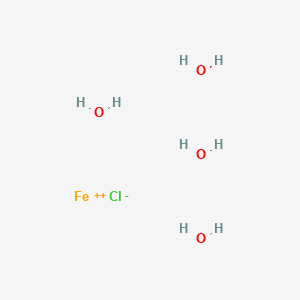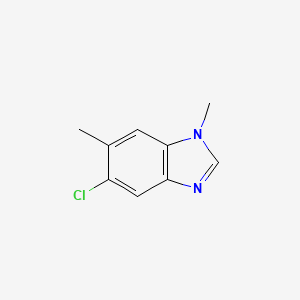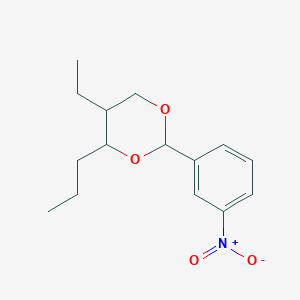
5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with ethyl, nitrophenyl, and propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl and propyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dioxane derivatives.
科学的研究の応用
5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxane ring provides structural stability. The compound may interact with enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Ethyl-2-(3-nitrophenyl)-4-methyl-1,3-dioxane
- 5-Ethyl-2-(4-nitrophenyl)-4-propyl-1,3-dioxane
- 5-Propyl-2-(3-nitrophenyl)-4-ethyl-1,3-dioxane
Uniqueness
5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
94251-83-9 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
5-ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H21NO4/c1-3-6-14-11(4-2)10-19-15(20-14)12-7-5-8-13(9-12)16(17)18/h5,7-9,11,14-15H,3-4,6,10H2,1-2H3 |
InChIキー |
YXYUHCQYBBQVNQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(COC(O1)C2=CC(=CC=C2)[N+](=O)[O-])CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
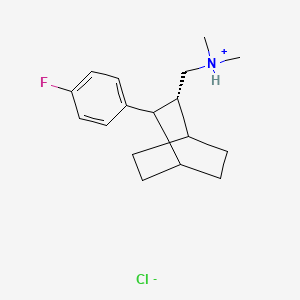
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)



